Home > Products > Screening Compounds P73161 > Palbociclib hydrochloride
Palbociclib hydrochloride - 827022-32-2

Palbociclib hydrochloride

Catalog Number: EVT-278638
CAS Number: 827022-32-2
Molecular Formula: C24H30ClN7O2
Molecular Weight: 484.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palbociclib hydrochloride is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. [, ] It belongs to the class of drugs known as kinase inhibitors and specifically targets the ATP-binding sites of CDK4/6. [, ] These kinases play a crucial role in regulating the cell cycle, particularly in the G1 to S phase transition. [, ] By inhibiting CDK4/6, Palbociclib hydrochloride prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of tumor cell proliferation. [, ] This mechanism makes it a valuable tool in cancer research, particularly for studying cancers with dysregulated CDK4/6 activity.

Future Directions
  • Overcoming Drug Resistance: Research focusing on mechanisms of resistance to Palbociclib hydrochloride is crucial. [, ] Identifying biomarkers and developing novel therapeutic strategies to circumvent resistance will be critical for improving its long-term efficacy.
  • Combination Therapies: Investigating the synergistic potential of Palbociclib hydrochloride with other targeted therapies, immunotherapies, or chemotherapies holds promise for developing more effective treatment regimens. []

Anlotinib Hydrochloride

Compound Description: Anlotinib hydrochloride is a multi-target tyrosine kinase inhibitor that exhibits anti-tumor activity by inhibiting vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) []. It is often used in combination with other chemotherapeutic agents for the treatment of various cancers.

Relevance: While not structurally related to Palbociclib hydrochloride, Anlotinib hydrochloride was investigated in combination with Palbociclib hydrochloride for the treatment of relapsed mediastinal liposarcoma []. The study aimed to evaluate the feasibility of surgical resection after immunotherapy and explore the potential benefits of combining these two drugs.

Pembrolizumab

Compound Description: Pembrolizumab is a humanized monoclonal antibody that acts as an immune checkpoint inhibitor by targeting programmed cell death protein 1 (PD-1) []. It enhances the immune system's ability to recognize and destroy cancer cells. Pembrolizumab is approved for the treatment of various cancers, either as a single agent or in combination therapies.

Relevance: Although not structurally related to Palbociclib hydrochloride, Pembrolizumab was used in combination with Palbociclib hydrochloride in a case study involving a patient with relapsed mediastinal liposarcoma []. This combination aimed to enhance the anti-tumor effects by simultaneously inhibiting cyclin-dependent kinases (CDKs) and promoting immune response.

Pazopanib Hydrochloride

Compound Description: Pazopanib hydrochloride is a multi-target tyrosine kinase inhibitor that primarily targets VEGFR, PDGFR, and c-Kit []. It is primarily used for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.

Relevance: Pazopanib hydrochloride, while not structurally related to Palbociclib hydrochloride, serves as a relevant comparison in a study focused on Atomic Layer Deposition (ALD) coating of Active Pharmaceutical Ingredients (APIs) []. Both Pazopanib hydrochloride and Palbociclib were chosen as model APIs to investigate the effectiveness of ALD coating in reducing surface charge buildup and enhancing drug particle properties.

Source and Classification

Palbociclib hydrochloride is derived from a pyrido[2,3-d]pyrimidin-7(8H)-one core structure. It is classified as a second-generation cyclin-dependent kinase inhibitor. Its chemical formula is C_24H_29ClN_4O_2, and its systematic name is 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride.

Synthesis Analysis

Methods and Technical Details

The synthesis of palbociclib hydrochloride involves several key steps, primarily utilizing substitution reactions and ring-closing reactions. Notable synthetic routes include:

  1. Substitution Reaction: The synthesis begins with the preparation of intermediate compounds through substitution reactions involving halogenated precursors.
  2. Wittig Olefination: This reaction helps in forming double bonds in the structure, crucial for the activity of the compound.
  3. Acid Hydrolysis: This step rearranges certain functional groups to yield the final product.
  4. De-protection: Final modifications are made to ensure that the active pharmaceutical ingredient is in its desired form.

For example, one method described involves using 1-(4-amino-2-substituent-5-pyrimidinyl) ethanone and acetylacetic ester to produce intermediate compounds that are subsequently modified to form palbociclib hydrochloride .

Molecular Structure Analysis

Structure and Data

Palbociclib hydrochloride has a complex molecular structure characterized by its pyrido[2,3-d]pyrimidin-7(8H)-one core, which is linked to a piperazine group through a pyridine moiety. The specific arrangement of atoms contributes to its ability to inhibit cyclin-dependent kinases effectively.

  • Molecular Formula: C_24H_29ClN_4O_2
  • Molecular Weight: Approximately 466.97 g/mol
  • IUPAC Name: 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of palbociclib hydrochloride include:

  1. Ring Closure Reactions: These are critical for forming the bicyclic structure of palbociclib.
  2. Substitution Reactions: Essential for attaching various functional groups that enhance biological activity.
  3. Condensation Reactions: These reactions help in forming the final compound through the combination of intermediates.
Mechanism of Action

Process and Data

Palbociclib hydrochloride exerts its anticancer effects by specifically inhibiting cyclin-dependent kinases 4 and 6, which play pivotal roles in cell cycle progression from the G1 phase to the S phase. By blocking these kinases:

  1. Cell Cycle Arrest: Palbociclib induces a G1 phase arrest in cancer cells, preventing them from proliferating.
  2. Apoptosis Induction: The compound also promotes programmed cell death in sensitive cancer cell lines, further inhibiting tumor growth .

The effectiveness of palbociclib is particularly noted in hormone receptor-positive breast cancers where it can be used alongside hormonal therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Palbociclib hydrochloride exhibits several important physical and chemical properties:

  • Appearance: It typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and methanol; sparingly soluble in water.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

These properties are critical for formulation development and ensuring effective delivery in clinical settings .

Applications

Scientific Uses

Palbociclib hydrochloride is primarily used in oncology as a targeted therapy for breast cancer. Its applications include:

  1. Combination Therapy: Used alongside aromatase inhibitors or other hormonal therapies to enhance treatment efficacy.
  2. Research Applications: Investigated in preclinical studies for other malignancies due to its mechanism of inhibiting cell cycle progression.

The ongoing research into palbociclib's efficacy against various cancers highlights its potential beyond breast cancer treatment .

Introduction to Palbociclib Hydrochloride in Oncological Research

Historical Context of CDK4/6 Inhibitors in Targeted Cancer Therapy

The development of cyclin-dependent kinase (CDK) inhibitors represents a cornerstone in molecularly targeted cancer therapy. Early CDK inhibitors like flavopiridol (alvocidib) were pan-CDK inhibitors with broad activity against CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9. Despite demonstrating preclinical efficacy, these first-generation agents showed limited clinical utility due to insufficient target specificity and significant toxicity profiles [5]. This prompted a strategic shift toward isoform-selective inhibition, with CDK4/6 emerging as optimal targets due to their central regulatory role in the G1/S cell cycle transition and frequent dysregulation in malignancies [3] [8]. The structural characterization of CDK4/6 ATP-binding pockets enabled rational drug design, culminating in palbociclib hydrochloride (PD-0332991), a highly selective pyridopyrimidine derivative [5].

Table 1: Evolution of CDK4/6 Inhibitors

Compound GenerationRepresentative AgentsKey LimitationsSelectivity Advancements
First-generation (Pan-CDK)Flavopiridol, DinaciclibDose-limiting toxicities, narrow therapeutic indexNon-selective; broad CDK inhibition
Second-generation (Selective)Palbociclib, Ribociclib, AbemaciclibImproved but distinct toxicity profiles>1,000-fold selectivity for CDK4/6 over other CDKs
Next-generation (Novel mechanisms)Trilaciclib (myelopreservation)Context-specific utilityTransient G1 arrest in hematopoietic precursors [5] [8]

Palbociclib Hydrochloride: Emergence as a First-in-Class Therapeutic Agent

Palbociclib hydrochloride emerged as the pioneering selective CDK4/6 inhibitor to receive clinical validation. Its development pathway featured accelerated FDA approval in February 2015 under the Breakthrough Therapy designation—a regulatory milestone for estrogen receptor-positive (ER+), HER2-negative metastatic breast cancer [7]. This approval was based on the phase II PALOMA-1 trial, which demonstrated a doubling of progression-free survival (PFS) when palbociclib was combined with letrozole (20.2 months vs. 10.2 months; HR=0.488) compared to letrozole alone [1] [8]. Subsequent phase III trials (PALOMA-2, PALOMA-3) validated these findings, establishing palbociclib-containing regimens as the standard-of-care in advanced HR+/HER2- breast cancer. By 2017, palbociclib received full FDA approval and expanded indications, including use with fulvestrant in endocrine-resistant disease [7] [10]. Real-world evidence within the first year post-approval confirmed rapid clinical adoption, with >80% of patients receiving palbociclib plus letrozole as documented in U.S. community oncology practices [10].

Table 2: Key Clinical Trials Establishing Palbociclib Efficacy

Trial (Phase)RegimenPatient PopulationProgression-Free Survival (Months)Hazard Ratio (HR)
PALOMA-1 (II)Palbociclib + LetrozoleER+/HER2- MBC (first-line)20.20.488
PALOMA-2 (III)Palbociclib + LetrozoleER+/HER2- MBC (first-line)24.8 vs. 14.5 (placebo)0.58
PALOMA-3 (III)Palbociclib + FulvestrantEndocrine-resistant MBC9.2 vs. 3.8 (placebo)0.42 [1] [7] [8]

Rationale for Targeting Cyclin D-CDK4/6-RB Pathway in Malignancies

The cyclin D-CDK4/6-RB axis functions as the master regulatory checkpoint governing the G1-to-S phase transition. Mechanistically, cyclin D binding activates CDK4/6, which phosphorylates the retinoblastoma protein (RB). Hyperphosphorylation of RB triggers release of E2F transcription factors, driving expression of S-phase genes (e.g., thymidine kinase, DNA polymerase α) essential for DNA replication [1] [5]. This pathway is hijacked in malignancies through multiple mechanisms:

  • Cyclin D1 (CCND1) amplification: Present in 45–50% of ER+ breast cancers, leading to constitutive CDK4/6 activation [3]
  • CDKN2A loss: Occurs in 15–20% of solid tumors, removing endogenous inhibition by p16INK4A [3]
  • RB functional impairment: While RB loss confers resistance, >90% of early-stage ER+ breast cancers retain functional RB, creating a therapeutic window [3] [6]

Preclinically, palbociclib induces G1 cell cycle arrest in RB-proficient models by preventing RB phosphorylation at serine 780 and serine 807/811 residues [5] [8]. This cytostatic effect synergizes with endocrine therapies in ER+ breast cancer by counteracting estrogen-mediated cyclin D1 upregulation. Beyond breast cancer, the pathway is dysregulated in liposarcoma (CDK4 amplification), glioblastoma (CDKN2A deletion), and hematologic malignancies (mantle cell lymphoma with CCND1 translocations), expanding palbociclib’s investigational scope [3] [5].

Table 3: Cyclin D-CDK4/6-RB Pathway Components and Malignant Dysregulation

Pathway ComponentBiological FunctionDysregulation in MalignanciesTherapeutic Implications
Cyclin D1 (CCND1)Regulatory subunit activating CDK4/6Amplification (breast, esophageal), translocation (lymphoma)Biomarker for sensitivity to CDK4/6 inhibitors
CDK4/6Catalytic kinases phosphorylating RBAmplification (melanoma, sarcoma), activating mutationsDirect inhibition by palbociclib
p16INK4A (CDKN2A)Endogenous CDK4/6 inhibitorDeletion/methylation (pancreatic, glioblastoma)Loss predicts sensitivity due to unrestrained CDK4/6
RB1Transcriptional repressor of E2FMutational inactivation (small cell lung, prostate)RB loss confers primary resistance [1] [3] [5]

Properties

CAS Number

827022-32-2

Product Name

Palbociclib hydrochloride

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride

Molecular Formula

C24H30ClN7O2

Molecular Weight

484.0 g/mol

InChI

InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H

InChI Key

STEQOHNDWONVIF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl

Solubility

Soluble in water and ethanol; slightly soluble in DMSO with warm.

Synonyms

PD 0332991; PD-0332991; PD0332991; PD0332991; PD332991; PD-332991; PD 332991; Palbociclib, brand name: Ibrance

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.